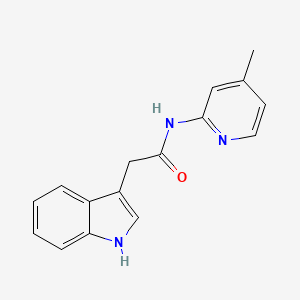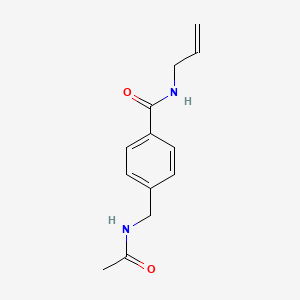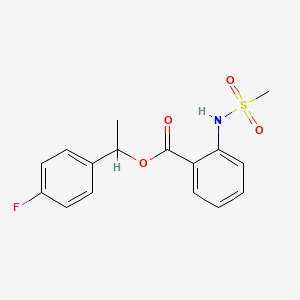
2-(1H-indol-3-yl)-N-(4-methylpyridin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-3-yl)-N-(4-methylpyridin-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been found to exhibit various biochemical and physiological effects that make it a promising candidate for drug development.
作用机制
The mechanism of action of 2-(1H-indol-3-yl)-N-(4-methylpyridin-2-yl)acetamide is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body, such as the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-indol-3-yl)-N-(4-methylpyridin-2-yl)acetamide exhibits various biochemical and physiological effects. This compound has been found to inhibit the proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, this compound has been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
The advantages of using 2-(1H-indol-3-yl)-N-(4-methylpyridin-2-yl)acetamide in lab experiments include its potential as a therapeutic agent for various diseases, as well as its ability to modulate various signaling pathways in the body. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-(1H-indol-3-yl)-N-(4-methylpyridin-2-yl)acetamide. These include:
1. Further studies on the mechanism of action of this compound to better understand its therapeutic potential.
2. Exploration of the potential of this compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Investigation of the potential of this compound as a treatment for inflammatory diseases such as arthritis.
4. Development of novel formulations of this compound that improve its solubility and bioavailability.
5. Exploration of the potential of this compound as a chemopreventive agent for cancer.
In conclusion, 2-(1H-indol-3-yl)-N-(4-methylpyridin-2-yl)acetamide is a promising compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound exhibits various biochemical and physiological effects that make it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and its potential as a treatment for various diseases.
合成方法
The synthesis of 2-(1H-indol-3-yl)-N-(4-methylpyridin-2-yl)acetamide involves the reaction of 2-bromo-1-(4-methylpyridin-2-yl)ethanone with indole-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction yields the desired compound, which can be purified through various methods such as column chromatography.
科学研究应用
Research on 2-(1H-indol-3-yl)-N-(4-methylpyridin-2-yl)acetamide has primarily focused on its potential as a therapeutic agent. Studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.
属性
IUPAC Name |
2-(1H-indol-3-yl)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-6-7-17-15(8-11)19-16(20)9-12-10-18-14-5-3-2-4-13(12)14/h2-8,10,18H,9H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUKSEVFVXAQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-(4-methylpyridin-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(dimethylamino)-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide](/img/structure/B7465248.png)

![4-[(5-Bromothiophen-3-yl)methyl]morpholine](/img/structure/B7465256.png)
![2-[(4-Phenylbenzoyl)amino]ethyl 3-(benzylsulfamoyl)benzoate](/img/structure/B7465265.png)
![N-[1-(4-fluorophenyl)ethyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7465272.png)

![3-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide](/img/structure/B7465279.png)
![1-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-2-(3-methylpiperidin-1-yl)ethanone](/img/structure/B7465296.png)


![2-[(2-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7465313.png)

![[2-(1-Benzofuran-2-yl)-2-oxoethyl] 2-thiophen-2-ylacetate](/img/structure/B7465330.png)